1-Heptadecanoyl-sn-glycero-3-phosphocholine 1-Heptadecanoyl-sn-glycero-3-phosphocholine 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-PC is a lysophospholipid that contains the odd-chain saturated fatty acid heptadecanoic acid at the sn-1 position. Plasma levels of 1-heptadecanoyl-2-hydroxy-sn-glycero-3-PC are increased in a mouse model of Alzheimer’s disease induced by intracerebroventricular administration of amyloid-β 1-42 (Aβ42;).
1-heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 17:0 in which the acyl group at position 1 is 1-heptadecanoyl and the hydroxy group at position 2 is unsubstituted. It derives from a heptadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 50930-23-9
VCID: VC1955588
InChI: InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1
SMILES: CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C25H52NO7P
Molecular Weight: 509.7 g/mol

1-Heptadecanoyl-sn-glycero-3-phosphocholine

CAS No.: 50930-23-9

Cat. No.: VC1955588

Molecular Formula: C25H52NO7P

Molecular Weight: 509.7 g/mol

* For research use only. Not for human or veterinary use.

1-Heptadecanoyl-sn-glycero-3-phosphocholine - 50930-23-9

Specification

CAS No. 50930-23-9
Molecular Formula C25H52NO7P
Molecular Weight 509.7 g/mol
IUPAC Name [(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1
Standard InChI Key SRRQPVVYXBTRQK-XMMPIXPASA-N
Isomeric SMILES CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Introduction

Chemical Structure and Properties

1-Heptadecanoyl-sn-glycero-3-phosphocholine has a defined chemical structure with specific molecular characteristics that determine its biological function and interactions.

Molecular Identity and Structure

The chemical structure of 1-Heptadecanoyl-sn-glycero-3-phosphocholine features a glycerol backbone with a heptadecanoyl group at the sn-1 position, a free hydroxyl group at the sn-2 position, and a phosphocholine group at the sn-3 position .

Table 1: Chemical Properties of 1-Heptadecanoyl-sn-glycero-3-phosphocholine

PropertyValue
Molecular FormulaC25H52NO7P
Molecular Weight509.658 g/mol
CAS Number50930-23-9
IUPAC Name(2R)-3-(heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
Net Charge0
InChI KeySRRQPVVYXBTRQK-XMMPIXPASA-N
SMILESC(CN+(C)C)OP(=O)([O-])OCC@HCOC(CCCCCCCCCCCCCCCC)=O

Synonyms and Alternative Identifiers

The compound is known by various names and identifiers in scientific literature and databases, reflecting its structural and functional characteristics.

Table 2: Synonyms and Identifiers for 1-Heptadecanoyl-sn-glycero-3-phosphocholine

SynonymDatabase/Source
PC(17:0/0:0)LIPID MAPS, ChEBI
LPC(17:0/0:0)HMDB, ChEBI
1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholinePubChem
1-margaroyl-GPCChEBI
1-margaroyl-GPC (17:0)ChEBI
GPC(17:0)ChEBI
LPC 17:0/0:0ChEBI
LysoPC 17:0/0:0ChEBI
LysoPC(17:0/0:0)ChEBI, HMDB
HMDB IDHMDB0012108
ChEBI IDCHEBI:74340
LIPID MAPS IDLMGP01050024

Biological Function and Metabolic Significance

Physiological Role

1-Heptadecanoyl-sn-glycero-3-phosphocholine plays multiple biological roles within the human body. It has been identified as a human metabolite with particular significance in lipid metabolism and glucose homeostasis . The margaric acid moiety (17:0 fatty acid) is derived from butter, milk, and fat of ruminants, indicating its dietary origins .

As a lysophosphatidylcholine, this compound generally functions as a membrane component and signaling molecule. In particular, phosphatidylcholine acts as a surfactant within mucus to form a hydrophobic surface that inhibits bacterial penetrance . It also plays a role in lowering the levels of cholesterol and triglycerides, suggesting potential cardiovascular benefits .

Metabolic Pathway Involvement

Research Findings on Metabolic Health Implications

Recent scientific investigations have revealed significant associations between 1-Heptadecanoyl-sn-glycero-3-phosphocholine and various metabolic health parameters, particularly in relation to glucose metabolism and diabetes.

Association with Type 2 Diabetes Mellitus

Research has identified a noteworthy negative correlation between 1-Heptadecanoyl-sn-glycero-3-phosphocholine levels and Type 2 Diabetes Mellitus (T2DM) . In a comprehensive metabolomics analysis involving 1000 participants from five centers in China, researchers found that 1-Heptadecanoyl-sn-glycero-3-phosphocholine was significantly negatively correlated with T2DM . This finding aligns with reports that plasma odd-chain saturated fatty acids are inversely associated with type 2 diabetes risk .

A study published in 2020 found that the level of 1-heptadecanoyl-sn-glycero-3-phosphocholine was decreased in patients with vulnerable plaques (VPs) compared to those with stable plaques (SPs) in acute coronary syndrome . This suggests a potential protective role of this compound in cardiovascular health in the context of metabolic disorders.

Effects on Glucose Homeostasis and Insulin Resistance

Experimental research has demonstrated that 1-Heptadecanoyl-sn-glycero-3-phosphocholine, also referred to as LPC(17:0) in some studies, significantly improves hyperglycemia and insulin resistance in high-fat diet (HFD) mice . The compound was found to reduce blood glucose levels and alleviate insulin resistance and related metabolic disorders.

Table 3: Key Findings on LPC(17:0) Effects in HFD Mice

ParameterEffectStatistical Significance
Blood GlucoseReducedP < 0.05
Insulin SensitivityImprovedP < 0.05
HbA1c LevelsLoweredP < 0.05
Area Under Curve (AUC) in GTTReducedP < 0.05
Serum Triglycerides (TG)DecreasedP < 0.05
Total Cholesterol (TC)DecreasedP < 0.05
LDL CholesterolDecreasedP < 0.05
Adipocyte SizeReducedP < 0.05

After 8 weeks of treatment with LPC(17:0), significant improvements were observed in various metabolic parameters, including reduced serum triglycerides, total cholesterol, and LDL cholesterol concentrations . Additionally, the size of adipocytes in white adipose tissue was reduced, indicating improved adipose steatosis .

Mechanisms of Action

The molecular mechanisms underlying the beneficial effects of 1-Heptadecanoyl-sn-glycero-3-phosphocholine on glucose metabolism have been partially elucidated. Research indicates that LPC(17:0) activates glucagon-like peptide-1 (GLP-1) and promotes insulin secretion . This activation occurs through the stimulation of specific G protein-coupled receptors (GPCRs) in the intestine, particularly GPR120, GPR35, and the calcitonin receptor (CALCR) .

Western blotting analysis revealed that LPC(17:0) treatment significantly increased the expression of GPR35, GPR120, and CALCR . Furthermore, LPC(17:0) was found to promote GLP-1 expression and increase the accumulation of cyclic adenosine monophosphate (cAMP), which is a key signaling molecule in the GLP-1 pathway . This suggests that LPC(17:0) improves hyperglycemia and promotes insulin secretion through the expression of GPCR receptors.

It is noteworthy that the odd-number carbon chain of LPC(17:0) may contribute to its unique biological effects. Researchers have speculated that variations in chain lengths of lysophosphatidylcholines affect their biological functions, with odd-chain saturated fatty acids showing distinct associations with metabolic health compared to even-chain counterparts .

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